molecular formula C22H23N3O3S B11683532 ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11683532
M. Wt: 409.5 g/mol
InChI Key: ZHKRGGBFOVPFCC-FSJBWODESA-N
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Description

ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of pyrazole, thiophene, and cyclopentane moieties, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

The synthesis of ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate under specific reaction conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide .

Chemical Reactions Analysis

ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H23N3O3S/c1-4-28-22(27)19-16-6-5-7-18(16)29-20(19)23-12-17-14(3)24-25(21(17)26)15-10-8-13(2)9-11-15/h8-12,24H,4-7H2,1-3H3/b23-12+

InChI Key

ZHKRGGBFOVPFCC-FSJBWODESA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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